Ethyl 6-chlorohexanoate (CAS 10140-96-2) is a bifunctional aliphatic building block featuring a terminal primary alkyl chloride and an ethyl ester moiety . In industrial procurement, it is primarily valued for providing an exact 6-carbon (C6) linear framework while offering controlled, moderate reactivity compared to highly reactive bromo-analogs. Its protected carboxylate form ensures stability during basic nucleophilic substitutions, making it a critical precursor for synthesizing pimelic acid derivatives, specialized polymers, and specific active pharmaceutical ingredients (APIs) where precise spatial linkers are required[1].
Substituting Ethyl 6-chlorohexanoate with closely related analogs often results in process failures or target incompatibility. Replacing it with shorter or longer chain analogs (e.g., ethyl 5-chloropentanoate) fundamentally alters the methylene spacer length, which is catastrophic for downstream APIs that rely on exact steric distances for target binding. Attempting to use the free acid (6-chlorohexanoic acid) introduces a competitive carboxylate nucleophile, leading to self-condensation and requiring wasteful protection steps during basic amination . Furthermore, substituting with the more reactive ethyl 6-bromohexanoate drastically reduces thermal stability and eliminates the possibility of orthogonal functionalization, as the bromo group is prematurely consumed under mild catalytic conditions [1].
In the synthesis of pimelic acid (heptanedioic acid) derivatives, the starting material must provide exactly five methylene groups. Reacting ethyl 6-chlorohexanoate with sodium cyanide in DMSO at 95–100 °C yields ethyl 6-cyanohexanoate with high efficiency (>90% yield) [1]. Substituting with ethyl 5-chloropentanoate yields a C6 (adipic) framework, which is structurally incompatible for downstream applications requiring a C7 backbone.
| Evidence Dimension | Downstream carbon chain length (after cyanation and hydrolysis) |
| Target Compound Data | Yields C7 dicarboxylic framework (pimelic acid derivatives) |
| Comparator Or Baseline | Ethyl 5-chloropentanoate (Yields C6 adipic framework) |
| Quantified Difference | 1-carbon difference, dictating absolute pass/fail for C7-specific target synthesis |
| Conditions | Nucleophilic cyanation (NaCN/DMSO) followed by hydrolysis |
Procurement must match the exact methylene spacer count to ensure the correct pharmacological or polymeric backbone is synthesized.
In complex multi-step syntheses, ethyl 6-chlorohexanoate provides orthogonal stability compared to its bromo analog. During copper-catalyzed alkylation with Grignard reagents, ethyl 6-bromohexanoate reacts rapidly at -20 °C. In contrast, ethyl 6-chlorohexanoate remains largely unreacted when mild catalysts like CuCl are used [1]. This distinct activation barrier allows the chloro ester to survive intermediate reaction steps that would prematurely consume a bromo ester, requiring stronger catalysts (like CuBr with NMP) only when specific activation of the C-Cl bond is desired.
| Evidence Dimension | Reactivity with Grignard reagents under mild CuCl catalysis |
| Target Compound Data | Insufficient reactivity (remains unreacted, preserving the C-Cl bond) |
| Comparator Or Baseline | Ethyl 6-bromohexanoate (rapidly consumed/cross-coupled) |
| Quantified Difference | Complete orthogonal selectivity under mild copper catalysis |
| Conditions | CuCl-catalyzed Grignard cross-coupling at -20 °C |
Buyers designing multi-step syntheses can leverage this stability to perform orthogonal reactions on other parts of a molecule without prematurely triggering the halogenated position.
Ethyl 6-chlorohexanoate is specifically utilized as a precursor for synthesizing 6-aminohexanoic acid derivatives, such as 4-morpholinehexanoic acid hydrochloride. The terminal primary chloride acts as an efficient leaving group for nucleophilic substitution by secondary amines . Substituting with the free acid (6-chlorohexanoic acid) complicates the amination due to acid-base neutralization with the amine, requiring excess reagents and subsequent re-esterification or protection steps.
| Evidence Dimension | Reagent efficiency in basic amination |
| Target Compound Data | 1:1 stoichiometric baseline for amine nucleophile |
| Comparator Or Baseline | 6-Chlorohexanoic acid (requires >2 equivalents of amine due to carboxylate deprotonation) |
| Quantified Difference | 50% reduction in required amine nucleophile equivalents |
| Conditions | Nucleophilic amination with secondary amines |
Procuring the esterified chloride streamlines API synthesis by avoiding wasteful acid-base side reactions and eliminating the need for temporary protecting groups.
Due to its exact 5-methylene chain and reactive terminal chloride, this compound is the optimal precursor for cyanation in DMSO, yielding ethyl 6-cyanohexanoate. This intermediate is directly hydrolyzed to produce pimelic acid (heptanedioic acid) derivatives, which are essential building blocks for specific polymers and pharmaceuticals where a C7 dicarboxylic framework is strictly required[1].
In complex API manufacturing, the moderate reactivity of the C-Cl bond allows ethyl 6-chlorohexanoate to remain stable under mild cross-coupling conditions (e.g., CuCl-catalyzed Grignard reactions) that would otherwise consume bromo-analogs. This enables chemists to perform orthogonal functionalizations before intentionally activating the chloride with stronger catalysts (like CuBr/NMP) [2].
The compound is a standard industrial alkylating agent for secondary amines, specifically used to synthesize 4-morpholinehexanoic acid hydrochloride. The ethyl ester protects the carboxylate moiety during the basic amination step, ensuring high yields and preventing the self-condensation issues associated with using free 6-chlorohexanoic acid.